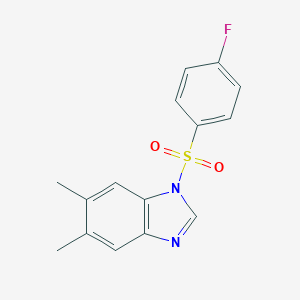

1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole

Overview

Description

1-[(4-Fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core substituted with a 4-fluorophenylsulfonyl group and two methyl groups at the 5 and 6 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethyl-1H-benzimidazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzimidazole core, leading to the formation of corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This can lead to the formation of various substituted derivatives with different biological activities.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules

Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s biological activities make it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical trials.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

1-[(4-Chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The substitution of different halogens can lead to variations in biological activity and potency.

1-[(4-Methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole: The presence of a methyl group instead of a fluorine atom can also affect the compound’s properties and applications.

1-[(4-Nitrophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole:

The uniqueness of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula: C15H13FN2O2S

- CAS Number: 309272-82-0

- Molecular Weight: 300.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is thought to influence various biochemical pathways, leading to significant biological effects such as:

- Inhibition of Enzymatic Activity: The sulfonyl group may interact with enzymes critical for cellular function, thereby inhibiting their activity.

- Modulation of Receptor Functions: It may bind to specific receptors, altering their signaling pathways and affecting cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens.

Efficacy Against Bacteria

A study assessed the minimum inhibitory concentration (MIC) of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that:

| Compound | Target Pathogen | MIC (μg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 100 |

These findings suggest that the compound exhibits moderate antibacterial activity, comparable to standard antibiotics like ampicillin and ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. In vitro tests demonstrated effectiveness against Candida albicans, with an MIC value indicating significant inhibition compared to standard antifungal agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), U87 (glioblastoma)

- IC50 Values:

- MCF-7: 25.72 ± 3.95 μM

- U87: 45.2 ± 13.0 μM

The compound's ability to suppress tumor growth in animal models further supports its potential as an anticancer agent .

Study on Anticancer Activity

A recent study explored the anticancer effects of several benzimidazole derivatives, including our compound of interest. The results showed that:

- The compound significantly reduced tumor size in xenograft models.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cancer cells.

Comparative Analysis with Other Compounds

Comparative studies have shown that while traditional chemotherapeutics like cisplatin exhibit lower IC50 values (0.045 μM), this compound presents a safer profile with manageable toxicity levels .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCPLLBAMJPPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327092 | |

| Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

309272-82-0 | |

| Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.